molecular formula C8H15NO B2931310 7-Methoxybicyclo[3.2.0]heptan-6-amine CAS No. 2241141-64-8

7-Methoxybicyclo[3.2.0]heptan-6-amine

Cat. No.: B2931310
CAS No.: 2241141-64-8
M. Wt: 141.214
InChI Key: MOTXTPXYTRYOSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxybicyclo[3.2.0]heptan-6-amine can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the bio-Baeyer–Villiger reaction using specific microbial strains to oxidize bicycloheptanones to the corresponding oxabicyclooctanones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods combine chemical synthesis with enzymatic reactions to achieve high yields and optical purity . The use of biocatalysts in these processes helps in achieving the desired stereochemistry and reducing the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxybicyclo[3.2.0]heptan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxabicyclooctanones, reduced amine derivatives, and various functionalized bicyclic compounds .

Scientific Research Applications

7-Methoxybicyclo[3.2.0]heptan-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxybicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s bicyclic structure provides rigidity, enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxybicyclo[3.2.0]heptan-6-amine stands out due to its unique combination of a methoxy group and an amine group on a bicyclic structure. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

7-methoxybicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-8-6-4-2-3-5(6)7(8)9/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXTPXYTRYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CCCC2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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